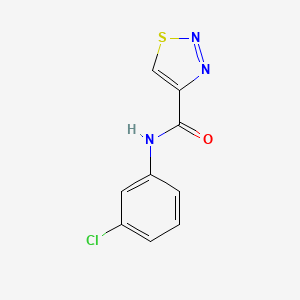![molecular formula C23H20N2OS B14987877 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B14987877.png)
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene carboxamide group. One common method involves the reaction of 4-methylphenylthiourea with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but different substituents on the thiazole ring.
2,4-Disubstituted thiazoles: A broader class of compounds with various biological activities.
Uniqueness
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide is unique due to its specific combination of the thiazole ring and naphthalene carboxamide group
Propriétés
Formule moléculaire |
C23H20N2OS |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H20N2OS/c1-16-9-11-18(12-10-16)23-25-19(15-27-23)13-14-24-22(26)21-8-4-6-17-5-2-3-7-20(17)21/h2-12,15H,13-14H2,1H3,(H,24,26) |
Clé InChI |
IQOTVZVERYQFLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14987798.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B14987807.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14987809.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)butanamide](/img/structure/B14987817.png)
![2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-phenylpyrimidine-4-carboxamide](/img/structure/B14987828.png)
![2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole](/img/structure/B14987829.png)
![4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B14987833.png)
![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide](/img/structure/B14987837.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14987842.png)
![2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14987852.png)
![6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14987859.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14987862.png)

![isobutyl 4-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)benzoate](/img/structure/B14987880.png)
